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Cat. No.: B11892043

Get Quote

Executive Summary & Structural Basis
The thermodynamic stability of G-quadruplex (G4) complexes formed with dicarboxamide

ligands is a critical parameter in the development of G4-targeted therapeutics. The Pyridine-

2,6-dicarboxamide (PDC) scaffold, particularly when functionalized with quinoline or

isoquinoline side chains (e.g., 360A, PDS), represents a "gold standard" in G4 stabilization.

These ligands derive their high affinity (

in the nanomolar range) and selectivity from a unique structural synergy:

Planar Core: The dicarboxamide core forces the molecule into a planar, crescent-shaped

conformation via intramolecular hydrogen bonds, mimicking the geometry of a G-tetrad.

Quinoline Arms: The quinoline moieties extend the aromatic surface area, facilitating robust

-

stacking interactions with the external G-tetrads (end-stacking).
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Cationic Side Chains: Protonated nitrogens on the quinoline rings or attached linkers engage

in electrostatic interactions with the negatively charged phosphate backbone and loop

residues.

Key Ligand Archetypes
360A: A bis-quinolinium-pyridine-2,6-dicarboxamide.[1][2][3][4][5][6][7] Known for high

selectivity toward G4 structures over duplex DNA.

PDS (Pyridostatin): A bis-quinolinyl-pyridine-2,6-dicarboxamide derivative.[8] Widely used to

induce DNA damage markers (

H2AX) at telomeres and oncogene promoters (e.g., c-MYC, KRAS).

Thermodynamic Principles of Binding
The formation of a stable G4-ligand complex is governed by the Gibbs free energy equation:

Enthalpic Drivers ( )
The binding of quinoline-dicarboxamide ligands is predominantly enthalpically driven.

-

Stacking: The primary contribution comes from the stacking of the planar aromatic quinoline-
dicarboxamide system onto the terminal G-tetrads. This exothermic process releases
significant energy (typically

to

kcal/mol).

Electrostatics: Interactions between the cationic quinoline nitrogens and the anionic DNA

backbone contribute favorably to enthalpy, though this is salt-dependent.

Hydrogen Bonding: Specific H-bonds between the carboxamide linkers and loop bases can

provide additional enthalpic stabilization.

Entropic Penalties ( )
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Binding is typically opposed by entropy.

Conformational Restriction: The ligand loses translational and rotational degrees of freedom

upon binding.

Solvation Effects: While the release of ordered water molecules from the G4 grooves or

tetrad faces (hydrophobic effect) contributes a favorable positive entropy (

), the "induced fit" or conformational locking of the ligand usually results in a net negative
entropy term.

Thermodynamic Profile Summary
Parameter Typical Value Range Physical Interpretation

Binding Constant (

)
M

High affinity binding

(nanomolar

).

Gibbs Free Energy (

)

to

kcal/mol

Spontaneous complex

formation.

Enthalpy (

)

to

kcal/mol

Strong stacking/electrostatic

interactions drive binding.

Entropy (

)

to

kcal/mol

Entropic cost of ordering the

complex.

Stoichiometry (

)
1:1 or 2:1

Typically 1 ligand per G4 (end-

stacking) or 2 (sandwiching).

Experimental Methodologies
FRET-Melting (Screening)
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Fluorescence Resonance Energy Transfer (FRET) melting is the primary high-throughput

method for assessing stabilization potential (

). It measures the shift in the melting temperature of a fluorophore-labeled G4 oligonucleotide
upon ligand binding.

Why it works: Quinoline-dicarboxamides stabilize the folded state, requiring higher

temperatures to denature the structure.

Metric:

. A

C indicates a strong stabilizer.

Isothermal Titration Calorimetry (ITC) (Gold Standard)
ITC is the only technique that directly measures the heat of binding (

), allowing the simultaneous determination of

,

,

, and

in a single experiment.

Why it works: It detects the minute heat released (exothermic) or absorbed (endothermic) as

the ligand is titrated into the G4 solution.

Critical for Quinoline-Dicarboxamides: Since these ligands often have complex binding

modes (e.g., 2:1 binding or secondary groove binding), ITC can resolve multiple binding

sites.

Detailed Experimental Protocols
Protocol A: FRET-Melting Stabilization Assay
Objective: Determine the stabilization temperature (
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) of quinoline-dicarboxamide ligands.

Materials:

Oligonucleotide: Dual-labeled G4 sequence (e.g., F21T: 5'-FAM-GGG TTA GGG TTA GGG

TTA GGG-TAMRA-3').

Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl. (K+ stabilizes the G4,

Li+ maintains ionic strength without competing for the central channel).

Instrument: Real-time PCR machine (e.g., Roche LightCycler) or fluorometer equipped with

thermal control.

Workflow:

Annealing: Dilute F21T to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly

(0.5°C/min) to room temperature to ensure proper folding.

Plate Setup: In a 96-well plate, mix:

10

L of annealed DNA (final conc. 200 nM).

10

L of Ligand solution (typically 5x excess, e.g., 1

M final).

Controls: DNA + Buffer (no ligand), DNA + Standard Stabilizer (e.g., Phen-DC3).

Melting Run:

Equilibrate at 25°C for 5 min.

Ramp temperature from 25°C to 95°C at a rate of 1°C/min.

Monitor FAM emission (excitation 492 nm, emission 516 nm).
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Analysis:

Normalize fluorescence data (

to

).

Determine

from the first derivative of the melting curve (

).

Calculate

.

Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: rigorous thermodynamic profiling (

).

Materials:

Ligand: Quinoline-dicarboxamide derivative (dissolved in same buffer as DNA to prevent

heat of dilution).

DNA: Unlabeled G4 oligonucleotide (e.g., c-MYC Pu22 or Tel22).

Buffer: 10 mM Potassium Phosphate (pH 7.0), 100 mM KCl. Crucial: Ensure identical buffer

composition for cell and syringe to minimize background heat.

Workflow:

Preparation:

Dialyze DNA and Ligand against the same large volume of buffer overnight, or use the

flow-through from DNA concentration to dissolve the ligand.
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Degas all solutions for 10 min.

Loading:

Cell: DNA solution (typically 10-20

M).

Syringe: Ligand solution (typically 10-20x DNA concentration, e.g., 200-400

M).

Titration Parameters (MicroCal PEAQ-ITC or similar):

Temperature: 25°C.

Stirring: 750 rpm.

Injections: 19 injections of 2

L each (first injection 0.4

L).

Spacing: 150-180 seconds between injections to allow signal return to baseline.

Data Analysis:

Integrate peaks to get heat per injection (

).

Subtract heat of dilution (ligand into buffer control).

Fit data to a One-Set of Sites model (or Two-Sets if multiple binding events are evident).

Extract

(stoichiometry),

(affinity), and
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.

Mechanism of Action & Signaling Pathway
The following diagram illustrates the mechanistic pathway by which Quinoline-Dicarboxamide

ligands stabilize G4 structures, leading to downstream biological effects (e.g., c-MYC

downregulation).

Thermodynamic Driving Forces
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Caption: Mechanistic pathway of G-quadruplex stabilization by Quinoline-Dicarboxamide

ligands, highlighting the thermodynamic shift from transient folding to a stable "thermodynamic
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sink" that blocks transcription.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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